molecular formula C37H45N5O5Si B13411029 TBDMS(-3)[DMT(-5)]2-deoxy-D-eryPenf(b)-adenin-9-yl

TBDMS(-3)[DMT(-5)]2-deoxy-D-eryPenf(b)-adenin-9-yl

Cat. No.: B13411029
M. Wt: 667.9 g/mol
InChI Key: BLILIIKIHHYPLG-DCMFLLSESA-N
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Description

TBDMS(-3)[DMT(-5)]2-deoxy-D-eryPenf(b)-adenin-9-yl is a complex chemical compound that incorporates tert-butyldimethylsilyl (TBDMS) and dimethyltryptamine (DMT) groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TBDMS(-3)[DMT(-5)]2-deoxy-D-eryPenf(b)-adenin-9-yl typically involves multiple steps, including the protection of functional groups and the formation of key intermediates. The tert-butyldimethylsilyl (TBDMS) group is often introduced to protect hydroxyl groups during the synthesis process . The reaction conditions usually involve the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated equipment and stringent quality control measures. Techniques such as high-throughput purification and sample preparation are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

TBDMS(-3)[DMT(-5)]2-deoxy-D-eryPenf(b)-adenin-9-yl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

TBDMS(-3)[DMT(-5)]2-deoxy-D-eryPenf(b)-adenin-9-yl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of TBDMS(-3)[DMT(-5)]2-deoxy-D-eryPenf(b)-adenin-9-yl involves its interaction with specific molecular targets and pathways. The TBDMS group provides stability and protection to reactive sites, while the DMT moiety can interact with serotonin receptors in the brain, influencing neuronal activity and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

TBDMS(-3)[DMT(-5)]2-deoxy-D-eryPenf(b)-adenin-9-yl is unique due to its combination of TBDMS and DMT groups, providing both stability and bioactivity. This dual functionality makes it a valuable compound for diverse research applications.

Properties

Molecular Formula

C37H45N5O5Si

Molecular Weight

667.9 g/mol

IUPAC Name

9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-2-yl]purin-6-amine

InChI

InChI=1S/C37H45N5O5Si/c1-36(2,3)48(6,7)47-30-21-32(42-24-41-33-34(38)39-23-40-35(33)42)46-31(30)22-45-37(25-11-9-8-10-12-25,26-13-17-28(43-4)18-14-26)27-15-19-29(44-5)20-16-27/h8-20,23-24,30-32H,21-22H2,1-7H3,(H2,38,39,40)/t30-,31+,32+/m0/s1

InChI Key

BLILIIKIHHYPLG-DCMFLLSESA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)N

Origin of Product

United States

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